molecular formula C8H15Br3N2 B8099870 Mono(1-butyl-3-methyl-1H-imidazol-3-ium)tribromide

Mono(1-butyl-3-methyl-1H-imidazol-3-ium)tribromide

Cat. No.: B8099870
M. Wt: 378.93 g/mol
InChI Key: MGIBIAFTIAOZCA-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium tribromide, commonly referred to as Mono(1-butyl-3-methyl-1H-imidazol-3-ium)tribromide, is an ionic liquid that has gained significant attention in recent years. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methylimidazolium tribromide typically involves the reaction of 1-butyl-3-methylimidazolium bromide with bromine. The process is carried out under controlled conditions to ensure the formation of the tribromide compound. The reaction is usually conducted at room temperature, and the resulting product is purified through washing with ethyl acetate and vacuum drying .

Industrial Production Methods: In industrial settings, the production of 1-butyl-3-methylimidazolium tribromide can be scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium tribromide is known to undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-methylimidazolium tribromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-butyl-3-methylimidazolium tribromide involves its ability to donate bromine atoms to substrates, facilitating oxidation and bromination reactions. The compound’s high electron density and stability allow it to effectively participate in these reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;molecular bromine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.Br2.BrH/c1-3-4-5-10-7-6-9(2)8-10;1-2;/h6-8H,3-5H2,1-2H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIBIAFTIAOZCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Br-].BrBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820965-08-0
Record name 1-Butyl-3-methylimidazolium Tribromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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